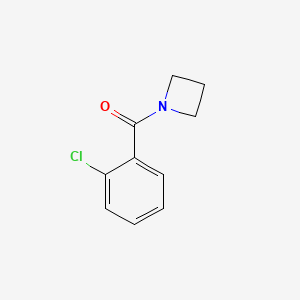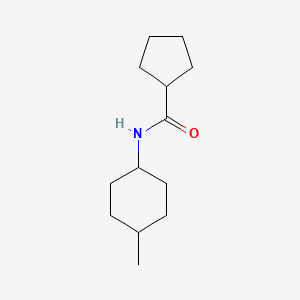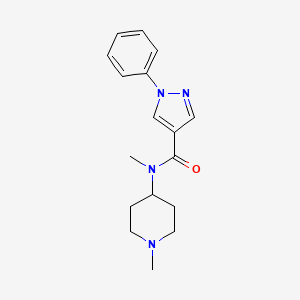
N,N-dimethyl-3-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-phenylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPTC is a member of the thiophene family, which is known for its diverse range of biological and chemical properties.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have good charge transport properties, making it a promising candidate for use in electronic devices. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N-dimethyl-3-phenylthiophene-2-carboxamide in lab experiments include its high purity, ease of synthesis, and diverse range of potential applications. However, the limitations of using N,N-dimethyl-3-phenylthiophene-2-carboxamide include its limited solubility in common organic solvents and its relatively high cost compared to other compounds.
Direcciones Futuras
There are many potential future directions for research on N,N-dimethyl-3-phenylthiophene-2-carboxamide. In organic electronics, future research could focus on the development of new semiconducting polymers based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved charge transport properties and stability. In biomedical research, future research could focus on the development of new anticancer and antibacterial agents based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved efficacy and reduced toxicity. In molecular electronics, future research could focus on the development of new redox-active molecules based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved switching and sensing properties. Overall, N,N-dimethyl-3-phenylthiophene-2-carboxamide has the potential to make significant contributions to various fields of research, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
N,N-dimethyl-3-phenylthiophene-2-carboxamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, while the Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used successfully to synthesize N,N-dimethyl-3-phenylthiophene-2-carboxamide with high yields and purity.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including organic electronics, molecular electronics, and biomedical research. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting polymers, which have potential applications in electronic devices such as solar cells and transistors. In molecular electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a redox-active molecule for the development of molecular wires and switches. In biomedical research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied for its potential anticancer and antibacterial properties.
Propiedades
IUPAC Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(15)12-11(8-9-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBFPDVFOXFCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)

![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)